molecular formula C22H21N3O3 B2419367 N-(3-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide CAS No. 1169977-31-4

N-(3-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide

Cat. No.: B2419367
CAS No.: 1169977-31-4
M. Wt: 375.428
InChI Key: BEBBYGJMQQQHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C22H21N3O3 and its molecular weight is 375.428. The purity is usually 95%.
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Biological Activity

N-(3-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C22H21N3O3 and a molecular weight of 375.428 g/mol. It features a furan ring, a benzimidazole moiety, and a methoxybenzyl substituent, which are critical for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, derivatives of benzofurans have shown significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and ACHN (renal cancer) cells. These compounds demonstrated IC₅₀ values in the nanomolar range, indicating potent efficacy in inhibiting cancer cell growth .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC₅₀ Value (μM)Mechanism of Action
Benzofuran Derivative 36A5490.06Inhibition of tubulin polymerization
Benzofuran Derivative 26ACHN0.08Induction of apoptosis
N-(3-methoxybenzyl) compoundTBDTBDTBD

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest and apoptosis.
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .
  • Molecular Interactions : Molecular docking studies suggest that the compound interacts effectively with target proteins involved in cancer cell proliferation.

In Vitro Studies

A study conducted on various derivatives demonstrated that modifications at specific positions significantly influenced their biological activities. For example, altering substituents on the furan ring or benzimidazole moiety enhanced their anticancer effects .

Cytotoxicity Assays

Cytotoxicity assays using the MTT method revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a therapeutic window for potential drug development .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-5-[(2-methylbenzimidazol-1-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-15-24-19-8-3-4-9-20(19)25(15)14-18-10-11-21(28-18)22(26)23-13-16-6-5-7-17(12-16)27-2/h3-12H,13-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBBYGJMQQQHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=CC=C(O3)C(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.